N-(4-methoxyphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S2/c1-25-15-7-3-13(4-8-15)11-17-19(24)22(20(27)28-17)12-18(23)21-14-5-9-16(26-2)10-6-14/h3-11H,12H2,1-2H3,(H,21,23)/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIDUHXASKZSNN-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C19H17N3O5S3
- Molecular Weight : 421.54 g/mol
- IUPAC Name : 2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)acetamide
- SMILES Notation : COc1ccc(/C=C(\C(N2CC(Nc(cc3)ccc3S(N)(=O)=O)=O)=O)/SC2=S)cc1
This compound features a thiazolidinone core, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. In various studies, compounds similar to this compound have shown effectiveness against a range of bacterial strains, including Salmonella typhi and Bacillus subtilis . The presence of the methoxyphenyl group enhances the lipophilicity and membrane permeability of these compounds, contributing to their antimicrobial potency.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in various biological processes. Notably, it has shown promising results as an acetylcholinesterase (AChE) inhibitor. In vitro studies demonstrated that derivatives with thiazolidinone structures can effectively inhibit AChE, which is crucial for treating conditions like Alzheimer's disease . The inhibitory activity was assessed using standard methods, revealing that the compound's structure significantly influences its binding affinity to the enzyme.
Anticancer Potential
This compound has also been investigated for anticancer properties. In recent studies, thiazolidinone derivatives have been linked to apoptosis induction in cancer cells. The compound's mechanism appears to involve the modulation of several signaling pathways associated with cell proliferation and survival .
Case Studies and Research Findings
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-(4-methoxyphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide exhibit significant anticancer activity. Thiazolidinone derivatives have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that these compounds can target specific pathways involved in tumor growth and metastasis .
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. The presence of the thiazolidinone structure is associated with the inhibition of pro-inflammatory cytokines and mediators. This property makes it a candidate for treating conditions characterized by chronic inflammation .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties against a range of bacterial strains. These findings are consistent with the broader class of thiazolidinones known for their ability to disrupt microbial cell function .
Case Study 1: Anticancer Activity Evaluation
In a study published in Molecules, researchers synthesized several thiazolidinone derivatives and evaluated their anticancer properties against human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the micromolar range, indicating potent activity against cancer cells .
Case Study 2: Anti-inflammatory Mechanism Exploration
A separate investigation focused on the anti-inflammatory mechanisms of thiazolidinone derivatives demonstrated that these compounds could significantly reduce levels of TNF-alpha and IL-6 in vitro. This suggests potential therapeutic benefits for inflammatory diseases such as rheumatoid arthritis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Rings
- N-(2-Hydroxyphenyl) Analog (): Replacing the 4-methoxyphenyl acetamide group with a 2-hydroxyphenyl moiety reduces lipophilicity (logP decreases from ~3.5 to ~3.0) and increases hydrogen-bond donor capacity (HBD: 2 vs. 1 in the target). This substitution may improve aqueous solubility but reduce membrane permeability .
- IR data (C=O stretch at 1735 cm⁻¹, C=S at 690 cm⁻¹) align with the target’s spectral features, confirming structural similarity .
Thiazolidinone Core Modifications
- Phenylimino vs. Sulfanylidene (): The compound N-(4-methoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide replaces the sulfanylidene with a phenylimino (C=N) group.
- Morpholino Butanamide Derivative (): Extending the acetamide to a butanamide chain linked to a morpholino group increases TPSA (≈150 Ų) and introduces a tertiary amine, enhancing solubility but possibly reducing CNS penetration .
Common Routes for Thiazolidinone Derivatives
- Knoevenagel Condensation (): The target’s 4-methoxybenzylidene group is likely synthesized via Knoevenagel condensation between a thiazolidinone precursor and 4-methoxybenzaldehyde, analogous to methods for 5-arylidene-2-thioxothiazolidinones .
- Thioglycolic Acid Cyclization (): Reaction of hydrazides with thioglycolic acid under acidic conditions is a standard route for thiazolidinones. The target’s sulfanylidene group may arise from thioamide cyclization .
Pharmacological and Physicochemical Data
Table 1: Key Comparative Data
Structure-Activity Relationship (SAR) Insights
- Methoxy vs. Hydroxy Groups : The 4-methoxyphenyl group in the target enhances lipophilicity and may prolong half-life compared to hydroxylated analogs .
- Sulfanylidene vs. Dioxo Groups : The C=S group in the target could improve metal-binding capacity (e.g., Zn²⁺ in enzyme active sites) versus dioxo derivatives (C=O) .
- E-Configuration : The E-benzylidene moiety likely optimizes steric alignment with target proteins compared to Z-isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
